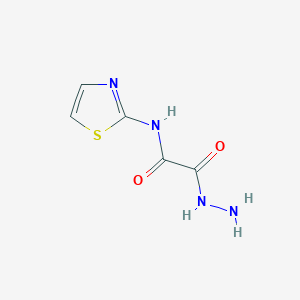

2-hydrazino-2-oxo-N-1,3-thiazol-2-ylacetamide

Description

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

- Molecular ion peak at m/z 186.19 (C₅H₆N₄O₂S).

- Fragmentation patterns include loss of NH₂ (m/z 169) and CO (m/z 142).

X-Ray Crystallography and Molecular Conformation

While X-ray data for this specific compound is limited, related thiazole-acetamide derivatives exhibit:

- Planar thiazole rings with dihedral angles <5° relative to the acetamide group.

- Intramolecular hydrogen bonds between the hydrazine NH and carbonyl oxygen, stabilizing a cis-amide conformation.

- Crystal packing dominated by N-H⋯O and N-H⋯S interactions, forming layered structures.

Comparative Analysis with Related Hydrazinoacetamide Derivatives

Key differences include:

- Solubility : The benzothiazole derivative exhibits lower aqueous solubility due to its hydrophobic aromatic system.

- Reactivity : The α-hydrazinoacetamide group in the target compound shows higher nucleophilicity at the NH₂ site.

Properties

IUPAC Name |

2-hydrazinyl-2-oxo-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2S/c6-9-4(11)3(10)8-5-7-1-2-12-5/h1-2H,6H2,(H,9,11)(H,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGTVZGEWBPIDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC(=O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazino-2-oxo-N-1,3-thiazol-2-ylacetamide typically involves the reaction of thiosemicarbazide with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .

Industrial Production Methods

the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-hydrazino-2-oxo-N-1,3-thiazol-2-ylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the hydrazino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted thiazole compounds .

Scientific Research Applications

Anticancer Activity

The compound has shown promise as an anticancer agent . Various studies have highlighted its ability to inhibit the growth of different cancer cell lines.

Case Study: Cytotoxic Effects

A study evaluated the anticancer activity of thiazole derivatives, including 2-hydrazino-2-oxo-N-1,3-thiazol-2-ylacetamide, against several cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated significant cytotoxicity with IC50 values ranging from 5 to 15 µM, demonstrating its potential as a lead compound for further development in cancer therapy .

Data Table: Anticancer Activity

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens.

Case Study: Antibacterial Screening

A comprehensive screening of thiazole derivatives showed that compounds containing the thiazole moiety had enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Data Table: Antimicrobial Activity

| Bacteria | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 32 | |

| Pseudomonas aeruginosa | 64 | |

| Candida albicans | 16 |

Antitubercular Activity

The compound has also been evaluated for its antitubercular effects, showing promising results against Mycobacterium tuberculosis.

Case Study: In Vivo Evaluation

In a study assessing the in vivo efficacy of thiazole derivatives, including this compound, it was found that these compounds significantly reduced the bacterial load in infected mice models. The study reported a reduction of up to 90% in bacterial counts at doses of 50 mg/kg body weight .

Data Table: Antitubercular Activity

Mechanism of Action

The mechanism of action of 2-hydrazino-2-oxo-N-1,3-thiazol-2-ylacetamide involves its interaction with various molecular targets. It is believed to inhibit specific enzymes and interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

2-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide (Compound 7930079)

- Structural Features: Incorporates a thioether-linked diphenylimidazole moiety instead of the hydrazino-oxo group.

- Biological Activity : Acts as a calcium sensitizer in cardiac trabeculae and slow skeletal muscle fibers, with a four-fold greater effect in skeletal fibers .

- Mechanistic Insight : The diphenylimidazole-thioether group enhances binding affinity to cardiac troponin C (cTnC), modulating calcium sensitivity.

- Key Data :

- EC₅₀ (cardiac trabeculae): ~10 µM

- EC₅₀ (skeletal fibers): ~2.5 µM

Comparison: The thioether and imidazole groups in Compound 7930079 likely improve lipophilicity and target engagement compared to the hydrazino-oxo group in the target compound. This structural difference correlates with its potent calcium-sensitizing activity.

2-Chloro-N-1,3-thiazol-2-ylacetamide

- Structural Features: Chlorine substituent at the α-carbon instead of hydrazino-oxo.

- Applications: Intermediate in synthesizing antimicrobial agents (e.g., 3k, a disubstituted piperazine derivative active against Listeria monocytogenes) .

- Key Data: MIC (3k against L. monocytogenes): 0.5 µg/mL MIC (3k against Staphylococcus aureus): 8 µg/mL

Comparison: The chloro substituent simplifies synthesis but reduces hydrogen-bonding capacity compared to the hydrazino-oxo group. This may explain its role as an intermediate rather than a bioactive final product.

N-(Thiazol-2-yl)acetamide

2-Hydrazinylbenzo[d]thiazoles

- Structural Features : Benzothiazole ring fused with a hydrazine group.

- Applications : Synthesized via optimized hydrazine hydrate reactions, highlighting parallels in hydrazine-based synthesis .

- Key Data : Yields >75% under mild conditions.

Comparison : The benzo[d]thiazole core enhances aromatic stacking interactions, which may improve pharmacokinetic properties relative to the simpler thiazole ring in the target compound.

Thiazolidinone Derivatives (e.g., Antihyperglycemic Agents)

- Structural Features: Thiazolidinone ring replaces the hydrazino-oxo group.

- Biological Activity : Significant blood glucose reduction in alloxan-induced diabetic models .

- Key Data :

- Blood glucose reduction: ~40% at 50 mg/kg dose.

Comparison: The thiazolidinone moiety confers metabolic stability and PPAR-γ agonist activity, whereas the hydrazino-oxo group may favor different target interactions.

Hydrogen-Bonding Potential

The hydrazino-oxo group in the target compound enables strong hydrogen-bonding interactions, as evidenced by crystallographic studies on similar amides . This contrasts with chloro or simple acetamide analogs, which lack such polar functionality.

Biological Activity

2-Hydrazino-2-oxo-N-1,3-thiazol-2-ylacetamide is a compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including a hydrazine group, an oxo group, and a thiazole moiety, contribute to its diverse biological applications.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₈N₄OS, with a molecular weight of approximately 172.21 g/mol. The presence of the thiazole ring—a five-membered heterocyclic structure containing sulfur and nitrogen—enhances the compound's reactivity and biological profile compared to other thiazole-containing compounds.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial properties. Specifically, this compound has been shown to inhibit the growth of various bacteria and fungi, positioning it as a potential candidate for drug development in treating infectious diseases.

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies. A notable study synthesized several thiazole derivatives and evaluated their antitumor activity against multiple human cancer cell lines. Among these derivatives, certain compounds exhibited higher inhibitory activity than the standard drug 5-Fluorouracil (5-Fu). For example, specific derivatives showed IC50 values as low as 1.11 μg/mL against HepG2 cell lines, indicating strong cytotoxic effects .

The mechanism through which this compound exerts its biological effects is multifaceted:

- Induction of Apoptosis : Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells. For instance, flow cytometry analyses revealed that specific compounds could lead to cell cycle arrest and subsequent apoptosis in HepG2 cells .

- Target Interaction : The compound may interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. This interaction can modulate cellular processes such as proliferation and apoptosis .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-amino-5-thiazolecarboxamide | Thiazole ring with amino group | Antimicrobial |

| 5-(4-chlorophenyl)-thiazole | Thiazole ring with phenyl substitution | Anticancer |

| Thiazolidinedione derivatives | Thiazole ring with carbonyls | Diabetes treatment |

| This compound | Hydrazine and oxo functionalities with thiazole framework | Antimicrobial and anticancer |

This table highlights how the combination of hydrazine and oxo functionalities along with the thiazole framework may enhance the reactivity and biological profile of this compound compared to other thiazole-containing compounds.

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

- Antitumor Efficacy : In vitro studies have shown that certain derivatives of thiazoles exhibit significant cytotoxicity against cancer cell lines such as MCF7 (breast cancer), HepG2 (liver cancer), and others . The most promising candidates displayed IC50 values lower than those of established chemotherapeutic agents.

- Antimicrobial Testing : Compounds derived from thiazoles have been tested against various pathogens. Results indicate that they possess broad-spectrum antimicrobial activity, making them suitable for further development as therapeutic agents.

Q & A

Q. Table 1: Comparative Synthesis Data for Analogous Compounds

| Compound Class | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Thiazolo[3,2-a]benzimidazole | 57–58 | Reflux in ethanol, 6–8 hours | |

| Pyridazine-thiazole hybrids | 90–96 | Solvent-free, Eaton’s reagent |

Basic: How is the structural integrity of this compound confirmed?

Structural validation relies on spectroscopic and analytical techniques:

- IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1650–1750 cm⁻¹, N-H stretches at ~3200 cm⁻¹).

- NMR (¹H/¹³C) : Assigns proton environments (e.g., thiazole ring protons at δ 6.8–7.5 ppm) and carbon skeletons.

- Mass Spectrometry : Verifies molecular ion peaks and fragmentation patterns.

- Elemental Analysis : Matches calculated vs. observed C, H, N, S content (±0.3% tolerance) .

Advanced: How can computational methods enhance reaction design for this compound?

Computational approaches, such as quantum chemical calculations (e.g., DFT) and reaction path searches, predict optimal pathways and reduce trial-and-error experimentation:

- Reaction Mechanism Modeling : Identifies transition states and intermediates for hydrazone formation.

- Solvent/Catalyst Screening : Molecular dynamics simulations assess solvent effects (e.g., ethanol vs. dioxane).

- Experimental Feedback Loop : Computational predictions are refined using experimental data (e.g., melting points, yields) to improve accuracy .

Advanced: What strategies resolve contradictions in spectroscopic or biological data for this compound?

Data discrepancies often arise from impurities or polymorphic forms. Mitigation strategies include:

- Cross-Validation : Use complementary techniques (e.g., XRD for crystallinity, HPLC for purity >95%).

- Reproducibility Checks : Replicate reactions under controlled conditions (e.g., inert atmosphere, standardized reagents).

- Biological Assay Controls : Include positive/negative controls (e.g., known enzyme inhibitors) to validate activity trends observed in interaction studies .

Advanced: How can researchers evaluate the interaction of this compound with biological targets?

Q. Methodological Workflow :

Molecular Docking : Predict binding modes to targets (e.g., enzymes like DNA gyrase) using software like AutoDock.

Biochemical Assays : Measure IC₅₀ values via fluorescence polarization or surface plasmon resonance (SPR).

In Vitro Testing : Assess antimicrobial activity against Gram-positive/negative bacteria (e.g., MIC values via broth dilution).

Therapeutic Potential : Compare structural analogs (Table 2) to identify pharmacophore contributions .

Q. Table 2: Structural Analogs and Biological Activities

| Analog Structure | Key Features | Biological Activity | Reference |

|---|---|---|---|

| Thiophene-pyridazine hybrids | Heterocyclic diversity | Enzyme inhibition, anticancer | |

| Fluorinated aryl derivatives | Enhanced bioavailability | Anti-inflammatory |

Advanced: What are the challenges in scaling up synthesis while maintaining purity?

Q. Critical Factors :

- Purification : Column chromatography or recrystallization to remove byproducts (e.g., unreacted hydrazine).

- Process Optimization : Transition from batch to flow chemistry for consistent heat/mass transfer.

- Stability Testing : Monitor degradation under stress conditions (e.g., pH, temperature) via accelerated stability studies .

Basic: What are the key physicochemical properties of this compound?

- Melting Point : ~200–220°C (varies with crystallinity).

- Solubility : Low in water; soluble in DMSO, DMF.

- Stability : Sensitive to light/moisture; store desiccated at –20°C .

Advanced: How do substituents on the thiazole ring affect bioactivity?

- Electron-Withdrawing Groups (e.g., -F, -Br) : Enhance binding to hydrophobic enzyme pockets.

- Electron-Donating Groups (e.g., -OCH₃) : Improve solubility but may reduce target affinity.

- Structure-Activity Relationship (SAR) : Systematic substitution studies guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.